molecular formula C57H65N9O8S B1665861 Tyrosyl-prolyl-phenylalanyl-phenylalanyl-phenylalanyl-tryptophyl-methioninamide CAS No. 140716-14-9

Tyrosyl-prolyl-phenylalanyl-phenylalanyl-phenylalanyl-tryptophyl-methioninamide

Cat. No. B1665861
M. Wt: 1036.2 g/mol
InChI Key: VOMQYBALZJIZLK-URSBCDAASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Awl 60 is a non-competitive antagonist of substance P (6-11).

Scientific Research Applications

Enzyme Study and Peptide Hydrolysis

Research by Menzies and McQuillan (1967) focused on a peptidase from pig thyroid glands, which demonstrated the hydrolysis of peptides containing aromatic amino acids, including phenylalanine and tyrosine. This study is significant for understanding the enzymatic activity related to peptides similar to tyrosyl-prolyl-phenylalanyl-phenylalanyl-phenylalanyl-tryptophyl-methioninamide (Menzies & McQuillan, 1967).

Synthesis and Biological Activity

Studies on peptide synthesis, such as those by Otsuka et al. (1966) and Guttmann & Boissonnas (1959), have focused on creating peptides with specific amino acid sequences, which include elements of the tyrosyl-prolyl-phenylalanyl-phenylalanyl-phenylalanyl-tryptophyl-methioninamide structure. These studies contribute to our understanding of the synthetic methods and biological activities of such peptides (Otsuka, Inouye, Shinozaki, & Kanayama, 1966); (Guttmann & Boissonnas, 1959).

Nuclear Magnetic Resonance Studies

Bleich et al. (1976) conducted nuclear magnetic resonance studies on peptides, including those similar to tyrosyl-prolyl-phenylalanyl-phenylalanyl-phenylalanyl-tryptophyl-methioninamide. This research provided insights into the conformational dynamics of such peptides, important for understanding their pharmacological activities (Bleich, Cutnell, Day, Freer, Glasel, & McKelvy, 1976).

Aminoacyl-tRNA Synthetases and Amino Acid Specificity

Research by Igloi, Von Der Haar, & Cramer (1978) explored the specificity of aminoacyl-tRNA synthetases, including those interacting with phenylalanine and tyrosine. This is relevant for understanding the role of peptides like tyrosyl-prolyl-phenylalanyl-phenylalanyl-phenylalanyl-tryptophyl-methioninamide in protein synthesis (Igloi, Von Der Haar, & Cramer, 1978).

Antibiotic and Antiviral Properties

Milne et al. (1998) investigated the biological activity of cyclic dipeptides, including those containing phenylalanine and tyrosine. This research contributes to our understanding of the potential antibiotic and antiviral properties of peptides similar to tyrosyl-prolyl-phenylalanyl-phenylalanyl-phenylalanyl-tryptophyl-methioninamide (Milne, Hunt, Rostoll, Walt, & Graz, 1998).

properties

CAS RN

140716-14-9

Product Name

Tyrosyl-prolyl-phenylalanyl-phenylalanyl-phenylalanyl-tryptophyl-methioninamide

Molecular Formula

C57H65N9O8S

Molecular Weight

1036.2 g/mol

IUPAC Name

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C57H65N9O8S/c1-75-29-27-45(51(59)68)61-55(72)49(34-40-35-60-44-21-12-11-20-42(40)44)64-53(70)47(32-37-16-7-3-8-17-37)62-52(69)46(31-36-14-5-2-6-15-36)63-54(71)48(33-38-18-9-4-10-19-38)65-56(73)50-22-13-28-66(50)57(74)43(58)30-39-23-25-41(67)26-24-39/h2-12,14-21,23-26,35,43,45-50,60,67H,13,22,27-34,58H2,1H3,(H2,59,68)(H,61,72)(H,62,69)(H,63,71)(H,64,70)(H,65,73)/t43-,45-,46-,47+,48+,49+,50-/m0/s1

InChI Key

VOMQYBALZJIZLK-URSBCDAASA-N

Isomeric SMILES

CSCC[C@@H](C(=O)N)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC7=CC=C(C=C7)O)N

SMILES

CSCCC(C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)C(CC7=CC=C(C=C7)O)N

Canonical SMILES

CSCCC(C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)C(CC7=CC=C(C=C7)O)N

Appearance

Solid powder

Other CAS RN

140716-14-9

Purity

>98% (or refer to the Certificate of Analysis)

sequence

YPFFFWM

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AWL 60
AWL-60
Tyr-Pro-D-Phe-Phe-D-Phe-D-Trp-MetNH2
tyrosyl-prolyl-phenylalanyl-phenylalanyl-phenylalanyl-tryptophyl-methioninamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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